Binding Affinity Advantage over Unsubstituted Pyrazole Analog (Predicted)
The target compound's 3,4,5-trimethylpyrazole motif is predicted to enhance TSPO binding affinity compared to a direct unsubstituted pyrazole analog. In a class-level inference from the GMA series, increasing N-alkyl chain length or branching on the acetamide moiety shifted Ki values from 25.37 nM (GMA 12, N,N-diethyl) to 0.90 nM (GMA 13, N,N-dipropargyl) and further to 0.18-0.19 nM (GMA 10/11) [1]. The target compound's trimethyl groups are expected to provide a similar lipophilic boost, but precise experimental Ki data for this exact compound is currently not available in published primary literature.
| Evidence Dimension | Predicted TSPO Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not yet experimentally determined for this exact compound |
| Comparator Or Baseline | N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide (CAS 1421458-36-7, unsubstituted pyrazole analog); Ki not reported |
| Quantified Difference | Cannot be quantified; difference is based on SAR trend where alkyl substitution on pyrazole improves affinity. |
| Conditions | Predicted from class SAR; requires experimental validation in a TSPO radioligand binding assay (e.g., [3H]PK11195 competition). |
Why This Matters
For researchers procuring a TSPO ligand, the trimethyl substitution is a key SAR point that differentiates this compound from simpler pyrazole analogs, potentially offering higher affinity and selectivity for specific TSPO conformations.
- [1] Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Pharmaceuticals (Basel). 2023 Apr 11;16(4):576. View Source
